molecular formula C36H70O6 B12652224 Dihexadecyl (R(R*,R*))-tartrate CAS No. 65270-95-3

Dihexadecyl (R(R*,R*))-tartrate

Cat. No.: B12652224
CAS No.: 65270-95-3
M. Wt: 598.9 g/mol
InChI Key: XBFGJARWBHKWFU-KKLWWLSJSA-N
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Description

Dihexadecyl (R(R*,R*))-tartrate is an organic compound that belongs to the class of tartaric acid derivatives Tartaric acid is a naturally occurring substance found in various plants, particularly in grapes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dihexadecyl (R(R*,R*))-tartrate typically involves the esterification of tartaric acid with hexadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process. The product is then purified through recrystallization or column chromatography to obtain high purity this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production also focuses on minimizing waste and ensuring the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Dihexadecyl (R(R*,R*))-tartrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Dihexadecyl (R(R*,R*))-tartrate has several scientific research applications, including:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.

    Biology: Investigated for its potential role in lipid metabolism and cell membrane studies.

    Medicine: Explored for its potential as a drug delivery agent due to its amphiphilic nature.

    Industry: Utilized in the formulation of surfactants and emulsifiers in various industrial processes.

Mechanism of Action

The mechanism of action of Dihexadecyl (R(R*,R*))-tartrate involves its interaction with biological membranes and proteins. The long hydrophobic chains allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. The tartrate moiety can interact with specific proteins or enzymes, influencing their activity and function. These interactions can modulate various cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Dihexadecyl (R,R)-tartrate: A stereoisomer with different chiral centers.

    Dihexadecyl (S,S)-tartrate: Another stereoisomer with opposite chiral configurations.

    Dihexadecyl (R,S)-tartrate: A diastereomer with one chiral center inverted.

Uniqueness

Dihexadecyl (R(R*,R*))-tartrate is unique due to its specific chiral configuration and the presence of two long hydrophobic chains. This combination of features imparts distinct physicochemical properties, making it suitable for specialized applications in research and industry.

Properties

CAS No.

65270-95-3

Molecular Formula

C36H70O6

Molecular Weight

598.9 g/mol

IUPAC Name

dihexadecyl (2R,3R)-2,3-dihydroxybutanedioate

InChI

InChI=1S/C36H70O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-41-35(39)33(37)34(38)36(40)42-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,37-38H,3-32H2,1-2H3/t33-,34-/m1/s1

InChI Key

XBFGJARWBHKWFU-KKLWWLSJSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCOC(=O)[C@@H]([C@H](C(=O)OCCCCCCCCCCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C(C(C(=O)OCCCCCCCCCCCCCCCC)O)O

Origin of Product

United States

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